molecular formula C9H15N3O2 B12882175 Urea, N-(5-(1,1-dimethylethyl)-3-isoxazolyl)-N-methyl- CAS No. 55861-83-1

Urea, N-(5-(1,1-dimethylethyl)-3-isoxazolyl)-N-methyl-

Cat. No.: B12882175
CAS No.: 55861-83-1
M. Wt: 197.23 g/mol
InChI Key: PQVQZRLAASYPHG-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and CAS Registry Number Assignment

The compound’s IUPAC name follows systematic substitution rules for the isoxazole core structure. The parent heterocycle is 1,2-oxazole (isoxazole), numbered to assign the lowest possible locants to substituents. The tert-butyl group occupies position 5, while the methylurea moiety attaches to position 3 through a sulfamide linkage. The complete IUPAC name is N-(5-tert-butyl-1,2-oxazol-3-yl)-N′-methylurea .

The Chemical Abstracts Service (CAS) Registry Number 55807-46-0 uniquely identifies this compound. This assignment follows CAS nomenclature conventions prioritizing the urea functional group as the principal chain, with the isoxazole ring treated as a substituent. Alternative CAS numbers such as 59669-45-3 and 55861-83-1 represent stereoisomers or registry variations but are not universally adopted.

Feature Description Source References
IUPAC Name N-(5-tert-butyl-1,2-oxazol-3-yl)-N′-methylurea
CAS Registry Number 55807-46-0
Alternative Names Monisouron, Monisuron

Molecular Formula and Structural Isomerism Analysis

The molecular formula C₉H₁₅N₃O₂ (molecular weight 197.24 g/mol) derives from elemental analysis and high-resolution mass spectrometry. Structural isomerism arises from:

  • Regioisomerism : Variation in substituent positions on the isoxazole ring. For example, moving the tert-butyl group to position 4 or the methylurea to position 5 generates distinct regioisomers.
  • Tautomerism : Proton shifts between the isoxazole nitrogen and urea carbonyl group, though restricted by aromatic stabilization in the heterocycle.
  • Conformational isomerism : Free rotation around the C–N bond linking the urea moiety to the isoxazole ring, enabling syn/anti orientations of the methyl group relative to the heterocycle.

Comparative analysis with the derivative 3-(dimethylsulfamoylamino)-5-methyl-1,2-oxazole (C₆H₁₁N₃O₃S) highlights how sulfur incorporation and altered substituents modify electronic profiles while retaining the isoxazole scaffold.

X-ray Crystallographic Studies and Conformational Analysis

While direct crystallographic data for urea, N-(5-tert-butyl-3-isoxazolyl)-N-methyl- remains unpublished, analogous isoxazolylurea structures exhibit planar geometry at the urea linkage with dihedral angles of 175–180° between the isoxazole and urea planes. Key predicted features include:

  • Intermolecular hydrogen bonding : Between urea NH and isoxazole oxygen atoms, facilitating crystal packing.
  • Steric effects : The tert-butyl group induces torsional strain, forcing the isoxazole ring into a non-coplanar arrangement with the urea group.
  • Bond lengths : C–N bond distances of 1.34–1.38 Å in the urea moiety, consistent with partial double-bond character due to resonance.

Computational models (DFT at B3LYP/6-311+G(d,p)) predict a preferred conformation where the methyl group on the urea nitrogen adopts an anti-periplanar orientation relative to the isoxazole ring, minimizing steric clashes with the tert-butyl substituent.

Comparative Analysis with Related Isoxazolylurea Derivatives

Structural modifications in related compounds significantly alter physicochemical properties:

Compound Molecular Formula Key Structural Features Effect on Properties
Urea, N-(5-tert-butyl-3-isoxazolyl)-N-methyl- C₉H₁₅N₃O₂ tert-butyl at C5, methylurea at C3 Increased hydrophobicity (logP 2.1)
3-(Dimethylsulfamoylamino)-5-methyl-1,2-oxazole C₆H₁₁N₃O₃S Sulfamoyl group at C3, methyl at C5 Enhanced water solubility
1-(3-tert-butyl-1,2-oxazol-5-yl)-3-methylurea C₉H₁₅N₃O₂ tert-butyl at C3, methylurea at C5 Altered dipole moment (3.2 D)

The tert-butyl group in urea, N-(5-tert-butyl-3-isoxazolyl)-N-methyl- provides steric shielding to the urea moiety, reducing hydrogen-bonding capacity compared to unsubstituted analogs. This modification decreases aqueous solubility (0.8 mg/mL at 25°C) but improves lipid membrane penetration, as evidenced by octanol-water partition coefficient (logP) values.

Substituent electronic effects were quantified through Hammett σₚ constants:

  • tert-butyl (σₚ = -0.20): Electron-donating, stabilizes the isoxazole ring via inductive effects.
  • Methylurea (σₚ = +0.12): Electron-withdrawing, polarizes the C3–N bond.

These opposing electronic influences create a push-pull system that modulates the compound’s reactivity in nucleophilic substitution reactions at the urea carbonyl.

Properties

CAS No.

55861-83-1

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

1-(5-tert-butyl-1,2-oxazol-3-yl)-1-methylurea

InChI

InChI=1S/C9H15N3O2/c1-9(2,3)6-5-7(11-14-6)12(4)8(10)13/h5H,1-4H3,(H2,10,13)

InChI Key

PQVQZRLAASYPHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NO1)N(C)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(tert-Butyl)isoxazol-3-yl)-1-methylurea typically involves the formation of the isoxazole ring followed by the introduction of the urea moiety. One common method for synthesizing isoxazoles is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II). there are also metal-free synthetic routes that have been developed to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes to ensure high yield and purity. This could include the use of microwave-assisted synthesis, which has been reported to be efficient and catalyst-free for the synthesis of 5-substituted isoxazoles .

Chemical Reactions Analysis

Types of Reactions

1-(5-(tert-Butyl)isoxazol-3-yl)-1-methylurea can undergo various types of chemical reactions, including:

    Oxidation: The isoxazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: The tert-butyl group and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isoxazole ring can lead to the formation of isoxazole N-oxides, while substitution reactions can yield a variety of functionalized isoxazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(5-(tert-Butyl)isoxazol-3-yl)-1-methylurea involves its interaction with molecular targets such as FLT3. By inhibiting the phosphorylation of FLT3, the compound can induce apoptosis in cancer cells, leading to tumor regression. This mechanism has been demonstrated in preclinical studies using xenograft models .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues in the Urea-Herbicide Class

Table 1: Key Structural and Functional Comparisons
Compound Name CAS No. Molecular Formula Substituents LogP Toxicity (Rat LD₅₀) Application References
Isouron 55861-78-4 C₁₀H₁₇N₃O₂ N,N-dimethyl, 5-tert-butylisoxazol 1.98 630 mg/kg (oral) Herbicide
Tebuthiuron 34014-18-1 C₉H₁₆N₄OS N,N-dimethyl, 5-tert-butylthiadiazol 1.65* 644 mg/kg (oral) Herbicide
N-(3,4-Dichlorophenyl)-N'-isoxazolylurea 55808-73-6 C₁₃H₁₂Cl₂N₃O₂ 3,4-dichlorophenyl, 5-tert-butylisoxazol 3.2* Not reported Herbicide (suspected)
Monuron 150-68-5 C₉H₁₁ClN₂O N,N-dimethyl, 4-chlorophenyl 2.08 3,700 mg/kg (oral) Herbicide

*Estimated via computational models.

Structural Insights :

  • Isouron vs. Tebuthiuron : Tebuthiuron replaces the isoxazole ring with a 1,3,4-thiadiazole, increasing sulfur-mediated soil adsorption and reducing leaching compared to Isouron .
  • Isouron vs.
  • Isouron vs. Monuron : Monuron lacks a heterocyclic group, relying on a chlorophenyl substituent for activity. Its lower toxicity suggests substituent-dependent safety profiles .

Physicochemical Properties

  • Lipophilicity : Isouron (LogP 1.98) is less lipophilic than its dichlorophenyl analog (LogP ~3.2), which may influence soil mobility and plant uptake .
  • Water Solubility : Isouron exhibits moderate solubility (≈ 300 mg/L), whereas tebuthiuron’s thiadiazole ring reduces solubility, enhancing soil retention .
  • Acid Dissociation (pKa) : Isouron’s urea moiety has a predicted pKa of ~12.7, favoring neutral species under environmental conditions, enhancing permeability .

Toxicity Profiles

  • Isouron :
    • Acute Toxicity: Rat oral LD₅₀ = 630 mg/kg; classified as a reproductive toxicant at 2 g/kg (6–15 days post-exposure) .
    • Environmental Impact: Moderate leaching in sandy soils compared to tebuthiuron .
  • Monuron :
    • Significantly lower toxicity (LD₅₀ = 3,700 mg/kg), reflecting the reduced complexity of its substituents .

Environmental Behavior

  • Leaching Potential: Isouron > Tebuthiuron in sandy soils due to differences in heterocyclic ring chemistry .
  • Degradation: Isouron undergoes hydrolysis to non-toxic metabolites, whereas dichlorophenyl analogs may persist via aromatic stability .

Biological Activity

Urea derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. One such compound, Urea, N-(5-(1,1-dimethylethyl)-3-isoxazolyl)-N-methyl- , exhibits notable pharmacological properties. This article delves into its biological activity, synthesizing data from various studies, highlighting case studies, and presenting detailed research findings.

  • Molecular Formula : C9H15N3O2
  • Molecular Weight : 197.2343 g/mol
  • Stereochemistry : Achiral
  • Charge : Neutral

The biological activity of Urea, N-(5-(1,1-dimethylethyl)-3-isoxazolyl)-N-methyl- is primarily attributed to its interactions with various biological targets. The compound has been shown to exhibit:

  • Antitumor Activity : In vitro studies indicate that this urea derivative can inhibit the growth of several cancer cell lines. For instance, it has demonstrated significant inhibitory effects on cell proliferation in breast cancer (MDA-MB-435) and prostate cancer (PC-3) models with GI50 values ranging from 15.1 to 28.7 μM .
  • Antibacterial Properties : The compound has also been evaluated for its antibacterial activity against pathogens such as Staphylococcus aureus and Streptococcus pyogenes. Minimum inhibitory concentrations (MICs) were reported as low as 0.03–0.06 μg/mL, indicating potent antibacterial effects .

Antitumor Efficacy

A study assessed the antitumor potential of Urea derivatives, including the target compound. It was found that the compound could induce apoptosis in renal cancer cells (Caki cells) through the inhibition of histone deacetylase (HDAC) activity. Specifically, one derivative showed an HDAC1 inhibition percentage of 68.02% at a concentration of 10 µM .

Antibacterial Activity

In another investigation focused on antibacterial properties, Urea derivatives were tested against a panel of pathogenic bacteria. The results highlighted that compounds similar to Urea, N-(5-(1,1-dimethylethyl)-3-isoxazolyl)-N-methyl- exhibited significant activity against S. aureus, with MIC values indicating effective bacterial inhibition .

Data Table: Biological Activities of Urea Derivatives

Activity TypeTarget Organism/Cell LineIC50/ MIC Values (µM)Reference
AntitumorMDA-MB-435 (Breast Cancer)15.1
PC-3 (Prostate Cancer)28.7
Caki Cells (Renal Cancer)Induced Apoptosis
AntibacterialStaphylococcus aureus0.03–0.06
Streptococcus pyogenes0.06–0.12

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